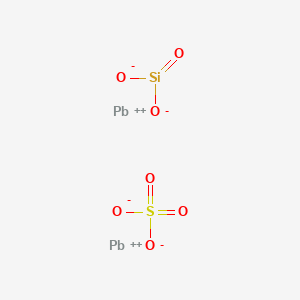
Lead(II) silicate sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilead silicate sulfate is an inorganic compound with the chemical formula Pb₂(SiO₃)(SO₄) It is a lead-based compound that combines silicate and sulfate anions
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilead silicate sulfate can be synthesized through high-temperature calcination processes. One common method involves the reaction of lead(II) oxide (PbO), silicon dioxide (SiO₂), and sulfuric acid (H₂SO₄) under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete formation of the compound.
Industrial Production Methods
In industrial settings, dilead silicate sulfate is produced using similar high-temperature calcination techniques. The raw materials, including lead(II) oxide, silicon dioxide, and sulfuric acid, are mixed in precise stoichiometric ratios and heated in a furnace. The resulting product is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Dilead silicate sulfate undergoes several types of chemical reactions, including:
Oxidation: The lead component can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to elemental lead or other lower oxidation state compounds.
Substitution: The silicate and sulfate groups can participate in substitution reactions with other anions or cations.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as nitric acid (HNO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or carbon monoxide (CO) are commonly employed.
Substitution: Reactions with other metal salts or acids can lead to the formation of new compounds.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂) and other lead oxides.
Reduction: Elemental lead (Pb) and lead(II) compounds.
Substitution: Various lead silicates and sulfates depending on the reacting species.
Scientific Research Applications
Dilead silicate sulfate has several scientific research applications, including:
Materials Science: Used in the development of advanced ceramics and glass materials due to its unique thermal and chemical properties.
Chemistry: Serves as a precursor for synthesizing other lead-based compounds and materials.
Biology and Medicine: Investigated for potential use in medical imaging and radiation shielding due to its high lead content.
Industry: Employed in the production of pigments, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of dilead silicate sulfate involves its interaction with various molecular targets and pathways. In materials science, its high lead content and unique chemical structure contribute to its effectiveness as a radiation shield and in other protective applications. The silicate and sulfate groups provide stability and enhance the compound’s overall properties.
Comparison with Similar Compounds
Similar Compounds
Lead(II) silicate (PbSiO₃): Similar in structure but lacks the sulfate component.
Lead(II) sulfate (PbSO₄): Contains sulfate but not the silicate group.
Lead(II) oxide (PbO): A simpler lead compound without silicate or sulfate groups.
Uniqueness
Dilead silicate sulfate is unique due to its combination of silicate and sulfate anions, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both stability and reactivity, such as advanced materials and industrial processes.
Properties
CAS No. |
67711-86-8 |
|---|---|
Molecular Formula |
O7Pb2SSi |
Molecular Weight |
5.9e+02 g/mol |
IUPAC Name |
dioxido(oxo)silane;lead(2+);sulfate |
InChI |
InChI=1S/H2O4S.O3Si.2Pb/c1-5(2,3)4;1-4(2)3;;/h(H2,1,2,3,4);;;/q;-2;2*+2/p-2 |
InChI Key |
PRPHVBVKHUMTMP-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Si](=O)[O-].[O-]S(=O)(=O)[O-].[Pb+2].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















